molecular formula C12H18 B12009277 1,3-Dipropylbenzene CAS No. 17171-72-1

1,3-Dipropylbenzene

Cat. No.: B12009277
CAS No.: 17171-72-1
M. Wt: 162.27 g/mol
InChI Key: GWTBXGSNWKXTPX-UHFFFAOYSA-N
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Description

1,3-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula C({12})H({18}). It consists of a benzene ring substituted with two propyl groups at the 1 and 3 positions. This compound is a colorless liquid that is immiscible in water but soluble in organic solvents. It is used in various industrial applications and scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipropylbenzene can be synthesized through the alkylation of benzene with propylene. This reaction typically requires a Lewis acid catalyst such as aluminum trichloride (AlCl(_{3})). The reaction proceeds as follows:

C6H6+2CH3CH=CH2C6H4(CH2CH2CH3)2\text{C}_6\text{H}_6 + 2 \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_2\text{CH}_3)_2 C6​H6​+2CH3​CH=CH2​→C6​H4​(CH2​CH2​CH3​)2​

The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-isomer.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of solid acid catalysts, such as zeolites, can also enhance the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipropylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Hydrogen gas (H(_{2})) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as bromine (Br({3})) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Propylbenzoic acids or propylbenzophenones.

    Reduction: Cyclohexane derivatives.

    Substitution: Brominated or nitrated derivatives of this compound.

Scientific Research Applications

1,3-Dipropylbenzene is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.

    Biology: It is used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into its potential pharmacological properties and its role as a building block for drug synthesis.

    Industry: It is used as a solvent and an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1,3-dipropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the propyl groups can influence the reactivity of the benzene ring by donating electron density through inductive and hyperconjugative effects. This can make the ring more reactive towards electrophiles.

Comparison with Similar Compounds

1,3-Dipropylbenzene can be compared with other similar compounds such as:

    1,2-Dipropylbenzene: Differing in the position of the propyl groups, which can affect the compound’s reactivity and physical properties.

    1,4-Dipropylbenzene: Another isomer with propyl groups at the 1 and 4 positions, leading to different chemical behavior.

    Diisopropylbenzenes: Compounds with isopropyl groups instead of propyl groups, which can significantly alter their chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications.

Properties

CAS No.

17171-72-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,3-dipropylbenzene

InChI

InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3

InChI Key

GWTBXGSNWKXTPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)CCC

Origin of Product

United States

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